molecular formula C7H13N B3060953 4-Ethylidene-piperidine CAS No. 164650-56-0

4-Ethylidene-piperidine

Cat. No.: B3060953
CAS No.: 164650-56-0
M. Wt: 111.18 g/mol
InChI Key: YWRWOXGCBCRUIZ-UHFFFAOYSA-N
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Description

4-Ethylidene-piperidine is a derivative of piperidine . Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .


Synthesis Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The main routes in modern organic chemistry to the synthesis of piperidine derivatives involve intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .


Molecular Structure Analysis

This compound contains a total of 21 bonds; 8 non-H bonds, 1 multiple bond, 1 double bond, 1 six-membered ring, and 1 secondary amine (aliphatic) .


Chemical Reactions Analysis

The formation of piperidine proceeds via a series of reaction steps. Initially, in this cascade process, furfural amination to furfurylamine takes place, followed by hydrogenation to tetrahydrofurfurylamine (THFAM) and then ring rearrangement to piperidine .


Physical and Chemical Properties Analysis

Piperidine is a clear, colorless liquid that has a characteristic odor. It is miscible with water and many organic solvents, indicating its highly polar nature . When it comes to its chemical properties, Piperidine serves as a base in many reactions, and its nucleophilic character makes it an essential ingredient in various synthetic processes .

Scientific Research Applications

1. RORc Inhibitor

A compound related to 4-Ethylidene-piperidine, (3E,5E)-1-ethyl-3,5-bis (naphthalen-1-yl-methylidene) piperidin-4-one, has been identified as a novel inhibitor of the human RORc protein. This was discovered through molecular docking studies and supported by quantum computational studies and Hirshfeld surface analysis (R. V. & R. C, 2021).

2. Anticancer Agent Synthesis

Ethyl piperidin-4-carboxylate, a derivative of this compound, has been used in the synthesis of new acetamide derivatives with azinane and 1,3,4-oxadiazole heterocyclic cores. These compounds have shown moderate antibacterial activity and are considered potential anticancer agents (Kashif Iqbal et al., 2017).

3. Hyperbranched Polymer Synthesis

This compound derivatives have been used to create a hyperbranched polymer with a 100% degree of branching, offering potential applications in materials science. This was achieved using a piperidine-4-one ring-based monomer, revealing significant insights into polymer chemistry (Warapon Sinananwanich et al., 2009).

4. Molecular Structure and Activity Relationships

The study of piperidine-4-one derivatives has contributed to understanding the structure-activity relationships in medicinal chemistry. This includes insights into the bioactive conformation of molecules and their potential pharmaceutical applications (É. Sim et al., 2002).

5. Antimicrobial Activity

Several piperidine-4-one derivatives have been synthesized and screened for antimicrobial activity. This research highlights the potential of these compounds in developing new antibacterial agents, especially against Gram-negative bacterial strains (A. Rehman et al., 2018).

Safety and Hazards

As with many chemical compounds, handling Piperidine requires adherence to specific safety measures. It is a corrosive substance and can cause severe burns and eye damage . In case of skin or eye contact, immediate medical attention is necessary. Additionally, the vapors of Piperidine can cause respiratory irritation .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that the study and application of 4-Ethylidene-piperidine and other piperidine derivatives will continue to be a significant area of research in the future.

Biochemical Analysis

Biochemical Properties

4-Ethylidene-piperidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the key interactions of this compound is with cytochrome P450 monooxygenase, an enzyme involved in the metabolism of many xenobiotics and endogenous compounds . This interaction leads to the hydroxylation of this compound, which is a crucial step in its metabolic pathway. Additionally, this compound interacts with glutamine synthetase-like protein, which catalyzes the formation of γ-glutamylpiperidide, an intermediate in its degradation pathway .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathway, which plays a critical role in inflammation and immune responses . This modulation can lead to changes in the expression of genes involved in these processes. Moreover, this compound affects cellular metabolism by interacting with enzymes involved in metabolic pathways, thereby altering the levels of specific metabolites .

Molecular Mechanism

The molecular mechanism of action of this compound involves several binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound binds to the active site of cytochrome P450 monooxygenase, leading to its hydroxylation . This binding interaction is crucial for the subsequent metabolic steps. Additionally, this compound can inhibit the activity of certain enzymes, such as those involved in the NF-κB signaling pathway, thereby modulating cellular responses . These interactions result in changes in gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can undergo degradation over extended periods . This degradation can lead to the formation of metabolites that may have different biological activities. Long-term exposure to this compound in in vitro and in vivo studies has shown that it can affect cellular function, including changes in cell viability and proliferation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have beneficial effects, such as anti-inflammatory and antioxidant properties . At higher doses, it can exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity . These threshold effects are important considerations for the safe and effective use of this compound in therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, including its degradation and biotransformation. The primary metabolic pathway of this compound involves its hydroxylation by cytochrome P450 monooxygenase, followed by further modifications by other enzymes . This pathway leads to the formation of various metabolites, some of which may have distinct biological activities. Additionally, this compound interacts with glutamine synthetase-like protein, which catalyzes the formation of γ-glutamylpiperidide, an intermediate in its degradation pathway .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be transported across cell membranes by passive diffusion or facilitated transport mechanisms . Once inside the cell, it can bind to various proteins, influencing its localization and accumulation. The distribution of this compound within tissues is also affected by its interactions with plasma proteins and other binding partners .

Subcellular Localization

The subcellular localization of this compound is an important factor that influences its activity and function. This compound can be localized to specific compartments or organelles within the cell, such as the endoplasmic reticulum or mitochondria . This localization is often directed by targeting signals or post-translational modifications that guide this compound to its site of action. The subcellular localization of this compound can affect its interactions with other biomolecules and its overall biological activity .

Properties

IUPAC Name

4-ethylidenepiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13N/c1-2-7-3-5-8-6-4-7/h2,8H,3-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWRWOXGCBCRUIZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C1CCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20441633
Record name 4-ETHYLIDENE-PIPERIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

111.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

164650-56-0
Record name 4-ETHYLIDENE-PIPERIDINE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20441633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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